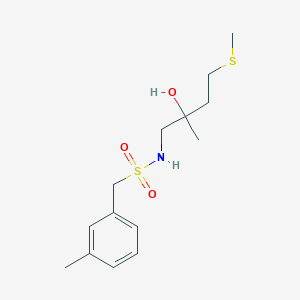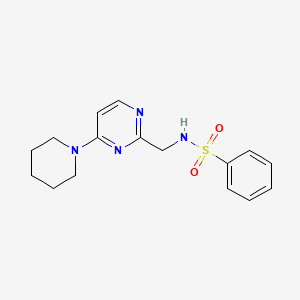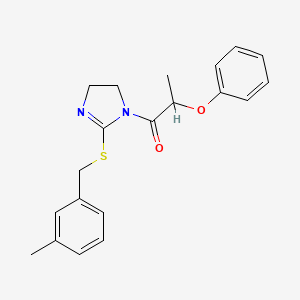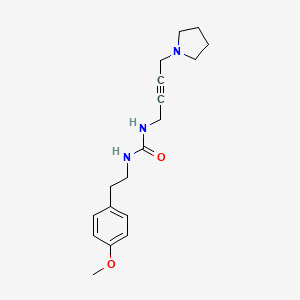
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a pyrrolidinyl group, and a butynyl group connected through a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of 4-methoxyphenethylamine with an appropriate acylating agent to form the corresponding amide.
Introduction of the Butynyl Group: The amide intermediate is then subjected to a coupling reaction with a butynyl halide under basic conditions to introduce the butynyl group.
Formation of the Pyrrolidinyl Intermediate: The butynyl intermediate is reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinyl derivative.
Urea Formation: Finally, the pyrrolidinyl derivative is treated with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The butynyl group can be reduced to a butenyl or butyl group under hydrogenation conditions.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea.
Reduction: Formation of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-en-1-yl)urea or 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)butyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxyphenethyl group may facilitate binding to certain receptors or enzymes, while the pyrrolidinyl and butynyl groups may modulate the compound’s overall activity and selectivity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)butyl)urea: Lacks the triple bond, which may affect its reactivity and biological activity.
1-(4-Hydroxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical and biological properties.
1-(4-Methoxyphenethyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea: Contains a piperidinyl group instead of a pyrrolidinyl group, which may influence its binding affinity and selectivity.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-17-8-6-16(7-9-17)10-12-20-18(22)19-11-2-3-13-21-14-4-5-15-21/h6-9H,4-5,10-15H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJMTXGARBYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
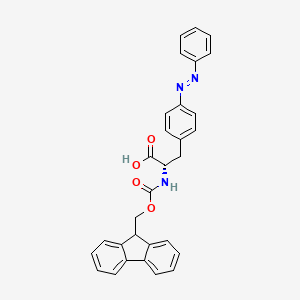
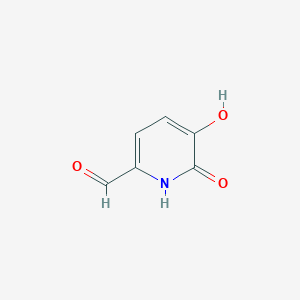
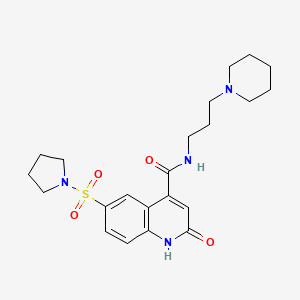
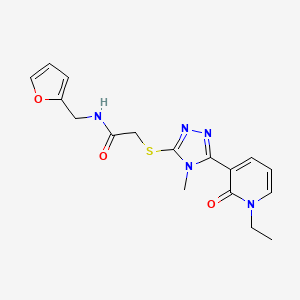
![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2798399.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2798402.png)

![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2798404.png)
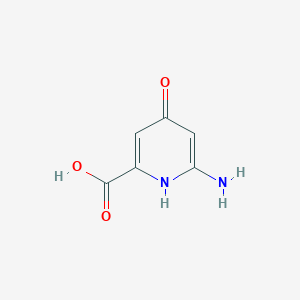
![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)
